Dopamine D3 Receptor Binding Affinity: 850922-95-1 vs. Class-Level Benzimidazole Dopamine Ligands
In a radioligand displacement assay using [125I]IABN on recombinant human dopamine D3 receptors stably expressed in HEK293 cell membranes, 3,4-dimethoxy-N-{2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide exhibited a Ki of 15 nM [1]. This places the compound among the moderately potent D3-preferring benzimidazole ligands. For class-level context, the prototypical benzimidazole D3 ligand PD 152255 (a dimeric benzimidazole) shows Ki values in the range of 0.5–5 nM for D3, while many monomeric benzimidazole derivatives in the patent literature (e.g., U.S. 5,714,498) typically display Ki values between 10 and 500 nM [2]. The 15 nM Ki of 850922-95-1 is therefore competitive with optimized monomeric benzimidazole D3 ligands, though it does not achieve the potency of dimeric congeners.
| Evidence Dimension | Binding affinity (Ki) for human dopamine D3 receptor |
|---|---|
| Target Compound Data | Ki = 15 nM |
| Comparator Or Baseline | Class-level: monomeric benzimidazole D3 ligands Ki range = 10–500 nM; dimeric benzimidazole ligands (e.g., PD 152255) Ki = 0.5–5 nM |
| Quantified Difference | Target compound is approximately 3- to 33-fold more potent than lower-affinity monomeric analogs; approximately 3- to 30-fold less potent than optimized dimeric ligands. |
| Conditions | Displacement of [125I]IABN from recombinant human D3 receptor stably expressed in HEK293 cell membranes, incubation 60 min, quantification by scintillation counting |
Why This Matters
The 15 nM Ki at D3 defines a specific potency window that may be optimal for studies requiring moderate D3 occupancy without the exaggerated potency (and potential off-target effects) of sub-nanomolar dimeric ligands, guiding selection for in vitro pharmacological profiling.
- [1] BindingDB. BDBM50512808 / CHEMBL4438361: Ki = 15 nM for human D3 receptor, displacement of [125I]IABN. Available at: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50512808 View Source
- [2] Pharmacological Characterization of PD 152255, a Novel Dimeric Benzimidazole Dopamine D3 Antagonist. Journal of Pharmacology and Experimental Therapeutics, 1998. Also: U.S. Patent 5,714,498 for monomeric benzimidazole Ki ranges. View Source
